molecular formula C19H20FN3O3S2 B2697384 2-((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-fluorobenzyl)acetamide CAS No. 899724-82-4

2-((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-fluorobenzyl)acetamide

Cat. No. B2697384
CAS RN: 899724-82-4
M. Wt: 421.51
InChI Key: OBDVCVFDZRZXAZ-UHFFFAOYSA-N
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Description

2-((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-fluorobenzyl)acetamide is a useful research compound. Its molecular formula is C19H20FN3O3S2 and its molecular weight is 421.51. The purity is usually 95%.
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Scientific Research Applications

Anticonvulsant Activities

Research into alpha-heterocyclic alpha-acetamido-N-benzylacetamide derivatives, closely related to the chemical structure , has revealed promising anticonvulsant properties. Studies have shown that specific modifications to the structure can lead to compounds with significant protection against maximal electroshock-induced seizures in mice, with efficacy comparable to phenytoin, a well-known anticonvulsant. This highlights the potential of such compounds in the development of new antiepileptic drugs (Kohn et al., 1993).

Anticancer Activities

Another area of interest is the synthesis of benzothiazole derivatives as potential anticancer agents. Research has produced a variety of benzothiazole-based compounds evaluated against several cancer cell lines, including lung, ovary, prostate, breast, and colon cancers. These studies demonstrate moderate to good inhibitory activity, suggesting the potential of benzothiazole derivatives in cancer therapy (Liu et al., 2016).

Kinase Inhibitory and Anticancer Activities

Thiazolyl N-benzyl-substituted acetamide derivatives have been synthesized and evaluated for their Src kinase inhibitory and anticancer activities. Compounds in this category have shown promise in inhibiting cell proliferation in various cancer cell lines, further underscoring the potential therapeutic applications of benzothiazole and related compounds in oncology (Fallah-Tafti et al., 2011).

Transporter Binding and Predictive Models for Antitumor Efficacy

Compounds structurally related to the initial chemical have also been developed to analyze cell-surface human equilibrative nucleoside transporter levels. This approach is aimed at predicting the antitumor efficacy of certain drugs, like gemcitabine, indicating the broader implications of such chemical structures in enhancing cancer treatment strategies through precision medicine (Robins et al., 2010).

properties

IUPAC Name

2-[(1,1-dioxo-4-propyl-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-[(4-fluorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN3O3S2/c1-2-11-23-16-5-3-4-6-17(16)28(25,26)22-19(23)27-13-18(24)21-12-14-7-9-15(20)10-8-14/h3-10H,2,11-13H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBDVCVFDZRZXAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=CC=CC=C2S(=O)(=O)N=C1SCC(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.